molecular formula C7H13N3 B2749534 (Azidomethyl)cyclohexane CAS No. 81917-06-8

(Azidomethyl)cyclohexane

Cat. No. B2749534
CAS RN: 81917-06-8
M. Wt: 139.202
InChI Key: SVXPKXPIBAQFJC-UHFFFAOYSA-N
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Description

(Azidomethyl)cyclohexane is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.2 . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

(Azidomethyl)cyclohexane, like other cyclohexane derivatives, has a cyclic structure. It consists of a six-membered ring of carbon atoms, with each carbon atom bound to two other carbons and two hydrogens .


Physical And Chemical Properties Analysis

(Azidomethyl)cyclohexane is a colorless liquid at room temperature. It is less dense than water and is insoluble in it, but readily dissolves in other nonpolar solvents .

Scientific Research Applications

Synthesis of Various Heterocycles

Organic azides have been used in the synthesis of various heterocycles. They have been involved in synthesizing heterocycles with one heteroatom, such as pyrroles, and those with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Intermolecular or Intramolecular Reactions

Organic azides can undergo intermolecular or intramolecular reactions under thermal, catalyzed, or non-catalyzed reaction conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

One-Pot Domino Reaction

Organic azides have been used in one-pot domino reactions to synthesize various heterocycles . This process involves the utility of chosen catalysts in the chemoselectivity favoring C−H and C-N bonds .

Nucleophilic Addition

Organic azides can participate in nucleophilic addition reactions, such as the Aza-Michael addition . This reaction is a powerful method for the formation of carbon-nitrogen bonds.

Cycloaddition Reactions

Organic azides are involved in cycloaddition reactions, such as [3+2] cycloaddition . This reaction is a powerful tool for the construction of five-membered heterocycles.

Material Sciences

The exceptional reactivity of the azide group makes organic azides highly versatile in chemistry and material sciences . They are used in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Safety and Hazards

Cyclohexane and its derivatives are considered hazardous. They are flammable and can form explosive mixtures with air. Long-term exposure can have harmful effects on the central nervous system, and they can also cause skin and eye irritation .

Future Directions

The dehydrogenation of cyclohexanol to cyclohexanone, a process related to (Azidomethyl)cyclohexane, is a crucial industrial process in the production of caprolactam and adipic acid, both of which serve as important precursors in nylon textiles . This suggests that (Azidomethyl)cyclohexane and similar compounds may have significant roles in future industrial applications.

Mechanism of Action

Target of Action

Organic azides, a family of compounds to which (azidomethyl)cyclohexane belongs, are known for their exceptional reactivity . They are often employed in reactions such as the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles . This suggests that the targets of (Azidomethyl)cyclohexane could be alkynes or similar compounds in biochemical systems.

Mode of Action

(Azidomethyl)cyclohexane, like other organic azides, interacts with its targets through a variety of chemical reactions. One of the most prominent reactions is the copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, resulting in the formation of 1,2,3-triazoles . This reaction is regioselective, meaning it occurs preferentially at one location over others on the target molecule .

Biochemical Pathways

Cyclohexane, a related compound, is known to be metabolized by certain bacteria, such as brachymonas petroleovorans chx, through oxidation to cyclohexanol . This suggests that (Azidomethyl)cyclohexane might be metabolized through similar pathways, potentially affecting the same or related downstream effects.

Pharmacokinetics

The adme properties of a molecule play a crucial role in its bioavailability . Factors such as the molecule’s size, charge, lipophilicity, and the presence of functional groups can influence its absorption and distribution within the body, its metabolism, and its rate of excretion .

Result of Action

Organic azides, including (azidomethyl)cyclohexane, are known to be highly reactive . Their reactions often result in the release of nitrogen, which can lead to the formation of highly reactive nitrenes . These nitrenes can cause crosslinking in polymers, altering their physical properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Azidomethyl)cyclohexane. For instance, the presence of copper (I) ions in the environment can catalyze the Huisgen 1,3-dipolar cycloaddition, a key reaction involving (Azidomethyl)cyclohexane . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of (Azidomethyl)cyclohexane.

properties

IUPAC Name

azidomethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c8-10-9-6-7-4-2-1-3-5-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXPKXPIBAQFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclohexylmethyl bromide (200 mg, 1.13 mmol) was added to a stirred solution of 0.5 M sodium azide in DMSO (2.48 mL, 1.24 mmol) at room temperature, under an atmosphere of nitrogen. After 21 h, the reaction was quenched by the addition of water (5 mL) and extracted with diethyl ether (3×4 mL). The combined organic layers were washed with brine (5 mL), dried (MgSO4), filtered and concentrated in vacuo to afford the title compound as a crude oil (136 mg) which was used without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.48 mL
Type
reactant
Reaction Step One

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